molecular formula C13H7BrClFO2 B320421 2-Bromo-4-chlorophenyl 4-fluorobenzoate

2-Bromo-4-chlorophenyl 4-fluorobenzoate

Cat. No.: B320421
M. Wt: 329.55 g/mol
InChI Key: WWBIHQQGJGJCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-chlorophenyl 4-fluorobenzoate is a specialty synthetic intermediate designed for advanced research and development. Its structure, incorporating both a benzoate ester and strategically placed halogen substituents (bromine and chlorine), makes it a versatile precursor in organic synthesis . Researchers can leverage this compound as a key scaffold for constructing more complex molecules, particularly in medicinal chemistry and materials science. The fluorine atom on the benzoate moiety can influence the compound's electronic properties and metabolic stability, which is a valuable trait in the design of bioactive molecules . The halogenated phenyl ring offers distinct sites for further functionalization. The bromide, especially in an ortho-position, is a prime candidate for modern metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds . The chloride provides an additional handle for nucleophilic aromatic substitution or selective metal-halogen exchange, allowing researchers to build diverse chemical libraries from a single, multifunctional starting material. This compound is distributed exclusively for use in laboratory research. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H7BrClFO2

Molecular Weight

329.55 g/mol

IUPAC Name

(2-bromo-4-chlorophenyl) 4-fluorobenzoate

InChI

InChI=1S/C13H7BrClFO2/c14-11-7-9(15)3-6-12(11)18-13(17)8-1-4-10(16)5-2-8/h1-7H

InChI Key

WWBIHQQGJGJCTA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br)F

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Key Substituents Reactivity Notes Reference
2-Bromo-4-chlorophenyl 4-fluorobenzoate N/A Br (o), Cl (p), F (p) High steric hindrance -
4-Cyanophenyl 4-fluorobenzoate N/A CN (p), F (p) 91% synthesis yield
4-Bromo-2-fluorobenzylamine HCl 189 (dec.) Br (o), F (p) Thermal stability
Methyl 4-bromo-2-fluorobenzoate N/A Br (p), F (o) High volatility

Table 2: Substituent Effects on Reactivity

Substituent Combination Electronic Effect Typical Applications
Br (o) + Cl (p) + F (p) Strong electron-withdrawing Medicinal chemistry (enzyme inhibition)
Br (p) + F (o) Moderate electron-withdrawing Materials science (liquid crystals)
CN (p) + F (p) Polar, enhances reactivity Cross-coupling reactions

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